molecular formula C15H14O3 B14310652 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(5-methyl-2-furanyl)- CAS No. 112753-54-5

2-Propen-1-one, 3-(4-methoxyphenyl)-1-(5-methyl-2-furanyl)-

Cat. No.: B14310652
CAS No.: 112753-54-5
M. Wt: 242.27 g/mol
InChI Key: OFEQQTYRDPCJGU-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(4-methoxyphenyl)-1-(5-methyl-2-furanyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(5-methyl-2-furanyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Potential use in the development of pharmaceuticals due to its biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological effects of 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(5-methyl-2-furanyl)- are often attributed to its ability to interact with various molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes or disrupt the cell membrane of microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 3-(4-hydroxyphenyl)-1-(5-methyl-2-furanyl)-
  • 2-Propen-1-one, 3-(4-chlorophenyl)-1-(5-methyl-2-furanyl)-
  • 2-Propen-1-one, 3-(4-nitrophenyl)-1-(5-methyl-2-furanyl)-

Uniqueness

The presence of the methoxy group in 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(5-methyl-2-furanyl)- may enhance its biological activity and alter its chemical reactivity compared to similar compounds. This makes it a unique candidate for further research and application.

Properties

112753-54-5

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C15H14O3/c1-11-3-10-15(18-11)14(16)9-6-12-4-7-13(17-2)8-5-12/h3-10H,1-2H3

InChI Key

OFEQQTYRDPCJGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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